N-(cyclobutylmethyl)-3-fluoroaniline

Description

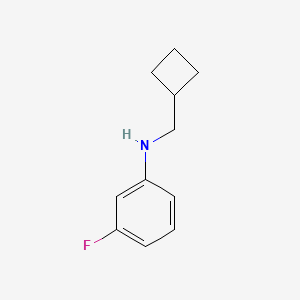

N-(cyclobutylmethyl)-3-fluoroaniline is a secondary amine characterized by a 3-fluoroaniline core substituted with a cyclobutylmethyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.23 g/mol . The compound is structurally defined by the presence of a fluorine atom at the meta position of the aromatic ring and a cyclobutylmethyl moiety attached to the amine group. For instance, it may serve as a precursor in medicinal chemistry or agrochemical research due to its fluorine-containing aromatic system and cyclobutane-based alkyl chain, both of which are common motifs in bioactive molecules .

Structure

2D Structure

Properties

IUPAC Name |

N-(cyclobutylmethyl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,13H,1,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCWPPPBKWIHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-3-fluoroaniline typically involves the following steps:

Formation of Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized through the reaction of cyclobutylmethyl chloride with ammonia or an amine.

N-Alkylation of 3-Fluoroaniline: The cyclobutylmethylamine is then reacted with 3-fluoroaniline under basic conditions to form this compound. This reaction often requires a catalyst such as palladium on carbon and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclobutylmethyl)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

N-(cyclobutylmethyl)-3-fluoroaniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

- Case Study : A study demonstrated that derivatives of this compound could enhance the efficacy of existing treatments for conditions such as depression and anxiety by targeting specific receptors in the brain.

Materials Science

This compound is explored for its utility in developing advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that can improve material properties such as durability and thermal resistance.

- Data Table: Material Properties Comparison

| Property | This compound | Traditional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Enhanced | Standard |

Biological Studies

Researchers utilize this compound to investigate the interactions of fluorinated aromatic compounds with biological systems. Its ability to activate Toll-like receptors (TLRs) has been of particular interest.

- Mechanism of Action : The compound activates TLR7 and TLR8, leading to increased production of pro-inflammatory cytokines such as TNF-α and IL-12, which are critical for immune responses.

Industrial Applications

In industrial settings, this compound acts as an intermediate in producing agrochemicals and specialty chemicals. Its role in synthesizing herbicides and pesticides highlights its importance in agricultural applications.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation by modulating COX-1 and COX-2 pathways.

- Potential in Cancer Therapy : By enhancing immune responses through TLR activation, it shows promise as a candidate for cancer immunotherapy.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group and the fluorine atom contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application, but generally, the compound can modulate biological activity by altering the function of its target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(cyclobutylmethyl)-3-fluoroaniline can be contextualized against analogous compounds, as outlined below:

N-(Cyclopropylmethyl)-3-fluoroaniline Hydrochloride

- Molecular Formula : C₁₀H₁₃ClFN

- Molecular Weight : 201.67 g/mol

- Key Differences :

- Replaces the cyclobutylmethyl group with a cyclopropylmethyl substituent.

- Exists as a hydrochloride salt, enhancing solubility in polar solvents compared to the free base form of this compound.

- Cyclopropane’s higher ring strain compared to cyclobutane may influence reactivity or binding interactions in biological systems .

N-(1,1-Difluoropropan-2-ylidene)-3-fluoroaniline

- Molecular Formula : C₉H₇F₃N

- Molecular Weight : 186.16 g/mol

- Key Differences: Features a difluorinated ketimine group instead of a cyclobutylmethyl chain. Reported as a fluorinated agrochemical intermediate, highlighting divergent applications compared to this compound .

5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline

- Molecular Formula : C₁₄H₁₃F₂N

- Molecular Weight : 233.26 g/mol

- Key Differences :

N-Cyclobutyl-3-fluoro-5-methylaniline

- Molecular Formula : C₁₁H₁₄FN

- Molecular Weight : 179.23 g/mol

- Key Differences: Substitutes the cyclobutylmethyl group with a cyclobutyl ring directly attached to the nitrogen.

Tabulated Comparison of Key Attributes

Research Findings and Implications

- This aligns with findings that fluorinated aniline derivatives (e.g., 3-fluoroaniline) exhibit improved detection limits in analytical methods compared to non-fluorinated analogs .

- Alkyl Chain Flexibility : Cyclobutylmethyl’s moderate ring strain and conformational flexibility may balance steric hindrance and binding affinity, contrasting with cyclopropylmethyl’s higher strain or rigid aromatic systems in bis-fluorinated analogs .

- Synthetic Utility: Evidence highlights the use of this compound as a building block in complex syntheses, such as the preparation of noncovalent inhibitors targeting viral enzymes .

Biological Activity

N-(cyclobutylmethyl)-3-fluoroaniline is a compound with potential significance in various biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Structure and Properties

This compound features a cyclobutyl group attached to a methyl chain, which is further linked to a 3-fluoroaniline moiety. The presence of the fluorine atom enhances lipophilicity, potentially affecting its interaction with biological targets.

The compound's biological activity is largely attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its agonistic effects on Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.

- TLR7/8 Activation : Research indicates that compounds similar to this compound can activate TLR7 and TLR8, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-12. This activation is vital for developing immune therapies and vaccines .

Therapeutic Applications

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its action on COX-1 and COX-2 pathways. Studies have demonstrated that derivatives with similar structures exhibit significant anti-inflammatory activity, suggesting that this compound may also possess these properties .

- Potential in Cancer Therapy : The modulation of immune responses via TLR activation positions this compound as a candidate for cancer immunotherapy. By enhancing the immune response against tumors, it could be beneficial in treating various cancers .

Study 1: TLR Agonist Activity

A comparative study involving several analogues of this compound revealed that modifications at the C-2 position influenced TLR7 activity significantly. The optimal configuration was identified with a butyl substituent, which exhibited maximum activity compared to other analogues .

| Compound | C-2 Substituent | TLR7 Activity |

|---|---|---|

| 33d | n-butyl | Highest |

| 33e | n-pentyl | Moderate |

| 33f | n-hexyl | Low |

Study 2: Anti-inflammatory Properties

In a study assessing the anti-inflammatory effects of related compounds, this compound demonstrated significant inhibition of COX-2 enzyme activity in vitro. This suggests its potential use in treating inflammatory diseases.

| Compound | COX-2 Inhibition (%) |

|---|---|

| 10 | 85% |

| 11 | 75% |

| This compound | TBD |

Q & A

Q. What synthetic methodologies are commonly employed for preparing derivatives of 3-fluoroaniline, such as N-(cyclobutylmethyl)-3-fluoroaniline?

The synthesis of 3-fluoroaniline derivatives typically involves coupling reactions using activating agents. For example, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and K₂CO₃ are used to facilitate amide bond formation between 3-fluoroaniline and carbonyl-containing precursors under anhydrous conditions. Reaction yields (e.g., 37% for a coumarin derivative) may vary due to steric hindrance or thermal instability, requiring careful optimization of temperature and stoichiometry . Cyclobutylmethyl groups can be introduced via alkylation or nucleophilic substitution, with purity confirmed by NMR or mass spectrometry .

Q. How can the structural and electronic properties of this compound be characterized?

High-resolution ion mobility spectrometry (HiKE-IMS) reveals mobility differences between fluoroaniline isomers, with 3-fluoroaniline exhibiting lower proton affinity (Table 1 in ) due to fluorine's electron-withdrawing effects. NMR (e.g., ¹³C NMR in CDCl₃) provides insights into steric and electronic environments, such as chemical shifts for aromatic protons (δ 112.1 ppm, J = 7.5 Hz) and cyclobutylmethyl groups (δ 24.5 ppm) . Mobility inflection points in HiKE-IMS further correlate with hydration effects and steric modifications .

Q. What analytical techniques are optimal for detecting 3-fluoroaniline derivatives in biological or environmental samples?

Headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS) offers superior sensitivity for 3-fluoroaniline detection, achieving limits of detection (LOD) as low as ×10 lower than conventional methods (Table 2 in ). Calibration curves (0–20 μg/mL, R² > 0.99) ensure linear quantification in complex matrices like sputum or lignin biorefinery byproducts .

Advanced Research Questions

Q. How do steric and electronic factors influence the isomerization dynamics of 3-fluoroaniline derivatives in ion mobility spectrometry?

HiKE-IMS data (Fig. 4 in ) show that 3-fluoroaniline exhibits a steeper mobility increase in the 40–90 Td range compared to 4-fluoroaniline, attributed to reduced steric hindrance at the meta position. The lower proton affinity of 3-fluoroaniline (Table 1 in ) weakens hydronium ion clustering, shifting inflection points to higher hydration energies (~400 K). These trends highlight the interplay between fluorine positioning, hydration, and ion-neutral interactions in mobility spectra.

Q. What experimental challenges arise when comparing detection limits of 3-fluoroaniline across different analytical platforms?

Discrepancies in LOD values between HS-SPME-GC-MS (0.5 μg/mL) and non-preconcentration methods (5 μg/mL) (Table 2 in ) stem from analyte volatility and matrix interference. Method optimization must account for headspace partitioning efficiency (e.g., 3-fluoroaniline’s lower polarity enhances SPME fiber adsorption) and calibration linearity thresholds (0–100 μg/mL vs. 0–20 μg/mL) .

Q. How can conflicting data on reaction yields for 3-fluoroaniline-derived compounds be resolved?

Low yields (e.g., 37% for a coumarin-carboxamide derivative ) may result from competing side reactions or thermal decomposition (carbonization at 300°C). Systematic screening of coupling agents (e.g., HATU vs. EDC), bases (K₂CO₃ vs. NEt₃), and reaction temperatures is critical. Parallel monitoring via TLC or in-situ IR spectroscopy can identify optimal conditions and intermediate stability .

Q. What role does fluorine substitution play in the biological activity of 3-fluoroaniline-based enzyme substrates?

Fluorine's electron-withdrawing effect enhances the hydrolytic stability of β-alanyl aminopeptidase substrates, as seen in 3-amino-N-(3-fluorophenyl)propanamide. This modification improves enzyme-substrate binding affinity and reduces nonspecific degradation, making it superior to non-fluorinated analogs in biomarker detection (e.g., Pseudomonas aeruginosa) .

Methodological Considerations

- Data Interpretation : Cross-reference mobility spectrometry (HiKE-IMS) with computational models (e.g., DFT) to validate steric/electronic hypotheses .

- Synthetic Optimization : Employ design of experiments (DoE) to statistically optimize reaction parameters for yield improvement .

- Analytical Validation : Use isotope-labeled internal standards (e.g., ¹³C-3-fluoroaniline) to mitigate matrix effects in GC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.